molecular formula C15H12BrN3O B5503021 6-bromo-N-(2-methoxyphenyl)-4-quinazolinamine

6-bromo-N-(2-methoxyphenyl)-4-quinazolinamine

Cat. No. B5503021
M. Wt: 330.18 g/mol
InChI Key: DQIMOXIZLFEENS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-bromo-N-(2-methoxyphenyl)-4-quinazolinamine derivatives often involves acylation reactions of amino-quinazoline with unsaturated acid chlorides or mixed anhydrides. A study detailed the preparation of similar derivatives, highlighting the role of attaching a basic functional group onto the Michael acceptor to enhance reactivity due to intramolecular catalysis or an inductive effect, leading to compounds with improved biological properties (Tsou et al., 2001).

Molecular Structure Analysis

The molecular structure of this compound and similar compounds can be characterized by spectroscopic methods such as FTIR, NMR, and UV spectroscopy. Studies involving density functional theory (DFT) calculations also provide insights into the compound's vibrational properties and charge distribution potential, aiding in understanding the molecule's reactive sites and stability (Sarkar et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of this compound includes its potential to undergo various reactions, such as acylation and Michael addition, due to the presence of amino and bromo functional groups. These reactions are crucial for modifying the compound to enhance its biological activity and solubility. For example, the basic functional group's addition has been shown to increase the compound's reactivity, which is advantageous for developing potent biological inhibitors (Tsou et al., 2001).

Physical Properties Analysis

Physical properties, including solubility, melting point, and stability, are critical for the compound's application in medicinal chemistry. Enhanced water solubility, for example, can improve a compound's bioavailability, a desirable trait for potential pharmaceutical agents. The synthesis approach, including the introduction of water-solubilizing substituents, plays a vital role in modifying these physical properties (Tsou et al., 2001).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity towards various chemical reagents, stability under different conditions, and potential to form covalent bonds with target enzymes, are essential for its function as a tyrosine kinase inhibitor. Molecular modeling and experimental evidence support the idea that these compounds interact covalently with their target enzymes, a mechanism that underpins their inhibitory activity (Tsou et al., 2001).

Scientific Research Applications

Optoelectronic Materials Development

Quinazoline derivatives, including compounds like 6-bromo-N-(2-methoxyphenyl)-4-quinazolinamine, are crucial in the development of optoelectronic materials. They have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These materials are used in fabricating organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, they are of interest for nonlinear optical materials and colorimetric pH sensors, highlighting the significance of quinazoline derivatives in advancing optoelectronic technologies (Lipunova et al., 2018).

Anticancer Drug Development

Quinazoline derivatives have been identified as potential anticancer agents, with research focusing on their ability to inhibit EGFR and other therapeutic protein targets. These compounds have shown promise in cancer treatment due to their structural diversity and ability to target a wide range of proteins. The development of novel quinazoline compounds remains a promising field in anticancer drug research, driven by the structural heterogeneity and potential for multi-target therapies (Ravez et al., 2015).

Synthetic Chemistry Innovations

Quinazoline compounds are significant in medicinal chemistry, possessing a wide range of biological properties. Recent advances in synthetic chemistry have focused on designing novel quinazolines and exploring efficient routes for their synthesis. This research aims to investigate different properties of quinazolines and develop potential applications, emphasizing the importance of eco-friendly, mild, and atom-efficient synthetic strategies. Such efforts contribute to the broader utilization of quinazolines in medicinal applications and beyond (Faisal & Saeed, 2021).

properties

IUPAC Name

6-bromo-N-(2-methoxyphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c1-20-14-5-3-2-4-13(14)19-15-11-8-10(16)6-7-12(11)17-9-18-15/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIMOXIZLFEENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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